1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride
Description
1-Ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine hydrochloride is a pyrazole derivative characterized by a substituted pyrazole core with an ethyl group at position 1, a methyl group at position 3, and a 4-methoxyphenylmethylamine substituent at position 2.
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-4-17-10-14(11(2)16-17)15-9-12-5-7-13(18-3)8-6-12;/h5-8,10,15H,4,9H2,1-3H3;1H |
InChI Key |
CQQHYVLLTCUTNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions . This reaction yields the desired compound with a high yield of 88%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical development and method validation.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in Herbicidal Activity
Pyrazole derivatives with substituted aryl groups are widely studied for herbicidal properties. Below is a comparison of the target compound with structurally related analogs:
Key Observations :
Pharmacological Analogues
Key Observations :
Molecular Properties
| Property | Target Compound | 3-Chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine HCl | 4-(4-Methoxyphenyl)azepane-1-carboxamide |
|---|---|---|---|
| Molecular Weight | ~287.7 (estimated) | 253.25 (neutral) | 241.70 |
| Solubility | Enhanced by HCl salt | Likely moderate (HCl salt) | Dependent on carboxamide group |
| Key Substituents | 4-Methoxyphenylmethyl, ethyl | Pyridin-3-yl, chlorine | 4-Methoxyphenyl, azepane |
Biological Activity
1-Ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride, also known as a pyrazole derivative, has garnered attention for its diverse biological activities. This article focuses on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various precursors, typically involving pyrazole derivatives. The structure can be characterized by its unique pyrazole ring, which is known for its versatility in biological applications.
Chemical Structure
- Molecular Formula : C12H16N4O
- Molecular Weight : 232.28 g/mol
- IUPAC Name : 1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine; hydrochloride
Antimicrobial and Antifungal Properties
Research indicates that pyrazole compounds exhibit significant antimicrobial and antifungal activities. For instance, derivatives have been tested against various pathogens with promising results.
| Compound | Activity Type | Pathogens Tested | Results |
|---|---|---|---|
| 1-Ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine | Antifungal | Candida albicans, Aspergillus niger | Moderate to high inhibition observed |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives | Antifungal | Seven phytopathogenic fungi | Higher activity than standard drugs like boscalid |
These findings suggest that the compound may disrupt cellular integrity and inhibit growth through various mechanisms, including interference with cell wall synthesis and membrane integrity.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds have shown efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | Cytokine Inhibition | Concentration (µM) | Reference |
|---|---|---|---|
| 1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido) phenyl)-4,5-dihydropyrazole | TNF-α: 61–85% IL-6: 76–93% | 10 |
This activity is crucial for developing treatments for inflammatory diseases, offering a potential pathway for therapeutic intervention.
Antitubercular Activity
The antitubercular properties of pyrazole derivatives have also been explored. Compounds were tested against Mycobacterium tuberculosis strains with notable inhibitory effects.
| Compound | Activity Type | Strain Tested | Results |
|---|---|---|---|
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Antitubercular | H37Rv strain | Significant inhibition at low concentrations |
These results position pyrazole derivatives as promising candidates in the fight against tuberculosis.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in pathogen metabolism or inflammatory processes.
- Disruption of Membrane Integrity : Some compounds induce membrane damage leading to cell lysis.
- Modulation of Cytokine Production : By inhibiting specific signaling pathways, these compounds can reduce inflammation and immune responses.
Study on Antifungal Activity
A study demonstrated the antifungal efficacy of a series of pyrazole derivatives against C. albicans. The results indicated that modifications to the substituents on the pyrazole ring significantly affected their antifungal potency.
Study on Anti-inflammatory Effects
In another case study focusing on anti-inflammatory properties, a novel pyrazole derivative was shown to effectively reduce TNF-α levels in vitro, suggesting potential for clinical applications in autoimmune diseases.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine hydrochloride?
The synthesis involves multi-step reactions, typically starting with cyclization of pyrazole precursors. For example, intermediates like 3-methylpyrazole derivatives can be functionalized via alkylation or coupling reactions. Key steps include:
- Alkylation : Use ethyl halides or alkylating agents to introduce the ethyl group at the pyrazole N1 position.
- Mannich Reaction : React the pyrazole core with 4-methoxybenzylamine derivatives under acidic conditions to form the secondary amine linkage .
- Hydrochloride Formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Optimal conditions require precise temperature control (e.g., 35–120°C), solvents like dimethyl sulfoxide (DMSO) or chloroform, and catalysts such as cesium carbonate or copper(I) bromide .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?
Structural confirmation relies on:
- NMR Spectroscopy : NMR detects characteristic peaks for the ethyl group (δ ~1.2–1.4 ppm, triplet), methoxyphenyl aromatic protons (δ ~6.8–7.4 ppm), and pyrazole protons (δ ~8.0–8.5 ppm). NMR confirms quaternary carbons in the pyrazole ring .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 215 [M+H]+ for related analogs) .
- X-ray Crystallography : For crystalline derivatives, bond lengths and angles confirm the pyrazole ring geometry and substituent orientations .
Q. What are the solubility and stability profiles under standard laboratory conditions?
The compound is typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability studies recommend storage at −20°C in inert atmospheres to prevent degradation. Hydrochloride salts are hygroscopic, requiring desiccants for long-term storage .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrazole derivatives, the N4 amine and methoxyphenyl group often show high reactivity .
- Molecular Docking : Screens against target proteins (e.g., carbonic anhydrase, kinase enzymes) to identify binding affinities. The methoxyphenyl moiety may interact with hydrophobic pockets, while the pyrazole ring participates in hydrogen bonding .
- Reaction Path Search : Quantum chemical calculations (e.g., using ICReDD’s framework) optimize synthetic pathways by modeling transition states and intermediates .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Validate potency discrepancies by testing across multiple concentrations (e.g., IC values for enzyme inhibition) .
- Metabolic Stability Assays : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
- Selectivity Profiling : Use kinase panels or receptor-binding assays to differentiate off-target effects. For example, pyrazole analogs may exhibit varying selectivity for hCA I vs. hCA II isoforms .
Q. How can reaction engineering improve yield and purity in scaled-up synthesis?
- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic steps (e.g., cyclization reactions) .
- Catalyst Optimization : Screen palladium or copper catalysts for cross-coupling steps to reduce byproducts .
- Purification Techniques : Employ chromatography (e.g., reverse-phase HPLC) or recrystallization from ethanol/water mixtures to isolate high-purity hydrochloride salts .
Q. What mechanistic insights explain the compound’s pharmacological activity in preclinical models?
- Enzyme Inhibition : Pyrazole derivatives often act as competitive inhibitors. For instance, the ethyl group may sterically block substrate access to catalytic sites in kinases or oxidoreductases .
- Membrane Permeability : LogP calculations (~2.5–3.0 for related compounds) suggest moderate blood-brain barrier penetration, relevant for CNS-targeted applications .
- Metabolite Identification : LC-MS/MS profiles detect primary metabolites (e.g., N-demethylation or hydroxylation products) to correlate stability with efficacy .
Methodological Considerations
- Controlled Experiments : Always include positive controls (e.g., known kinase inhibitors) and validate assays with triplicate measurements .
- Data Reproducibility : Document reaction parameters (solvent purity, catalyst lot) meticulously, as minor variations significantly impact yields .
- Ethical Compliance : Adhere to institutional guidelines for handling hydrochloride salts, which may require fume hoods or personal protective equipment (PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
